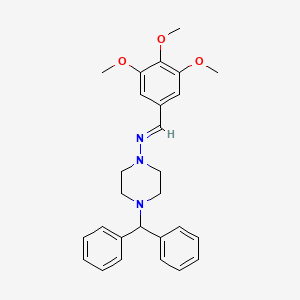

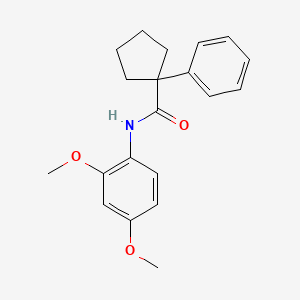

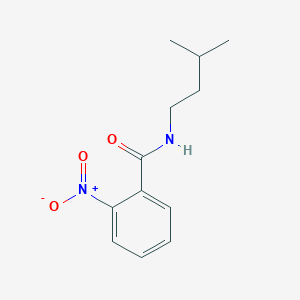

4-(diphenylmethyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(diphenylmethyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is a chemical compound that belongs to the class of piperazine derivatives. It is also known as TDM-1 or ado-trastuzumab emtansine. TDM-1 is a targeted therapy drug used for the treatment of HER2-positive breast cancer. It is a combination of trastuzumab, a monoclonal antibody, and DM1, a cytotoxic agent.

Mécanisme D'action

TDM-1 targets HER2-positive cancer cells by binding to the HER2 receptor on the surface of the cancer cell. Once TDM-1 is bound to the HER2 receptor, the cancer cell internalizes the drug. The DM1 cytotoxic agent is then released inside the cancer cell, where it disrupts the microtubule network and inhibits cell division. TDM-1 has been shown to be more effective than trastuzumab alone in inhibiting the growth of HER2-positive breast cancer cells.

Biochemical and Physiological Effects:

TDM-1 has been shown to be effective in inhibiting the growth of HER2-positive breast cancer cells. TDM-1 has also been shown to have a lower toxicity profile than other cytotoxic agents used in the treatment of breast cancer. TDM-1 has been shown to be effective in prolonging progression-free survival and overall survival in patients with HER2-positive breast cancer.

Avantages Et Limitations Des Expériences En Laboratoire

TDM-1 has several advantages for lab experiments. TDM-1 is a targeted therapy drug that specifically targets HER2-positive cancer cells. This makes TDM-1 an ideal drug for studying the effects of HER2-targeted therapies on cancer cells. TDM-1 is also a stable conjugate of trastuzumab and DM1, which makes it easier to handle in the lab. However, TDM-1 is a complex molecule that requires specialized equipment and expertise to synthesize and purify.

Orientations Futures

There are several future directions for TDM-1 research. One area of research is the development of new HER2-targeted therapies that are more effective than TDM-1. Another area of research is the development of new cytotoxic agents that can be conjugated to trastuzumab to create new targeted therapy drugs. Finally, there is a need for more research on the long-term effects of TDM-1 on patients with HER2-positive breast cancer.

Méthodes De Synthèse

The synthesis of TDM-1 involves the conjugation of trastuzumab, a monoclonal antibody, and DM1, a cytotoxic agent. Trastuzumab is first modified by attaching a thiol group to the antibody. DM1 is then attached to the thiol group via a linker molecule. The resulting TDM-1 molecule is a stable conjugate of trastuzumab and DM1.

Applications De Recherche Scientifique

TDM-1 is used for the treatment of HER2-positive breast cancer. HER2 is a protein that is overexpressed in about 20% of breast cancers. TDM-1 targets HER2-positive cancer cells and delivers the cytotoxic agent DM1 directly to the cancer cells. TDM-1 has been shown to be effective in the treatment of HER2-positive breast cancer, both as a first-line treatment and as a treatment for patients who have already received other HER2-targeted therapies.

Propriétés

IUPAC Name |

(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O3/c1-31-24-18-21(19-25(32-2)27(24)33-3)20-28-30-16-14-29(15-17-30)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,18-20,26H,14-17H2,1-3H3/b28-20+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLQWJFPNWKQIT-VFCFBJKWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(diphenylmethyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[4-({[(dimethylamino)methylene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5761246.png)

![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)

![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)

![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)